Fenazaquin

Content Navigation

CAS Number

Product Name

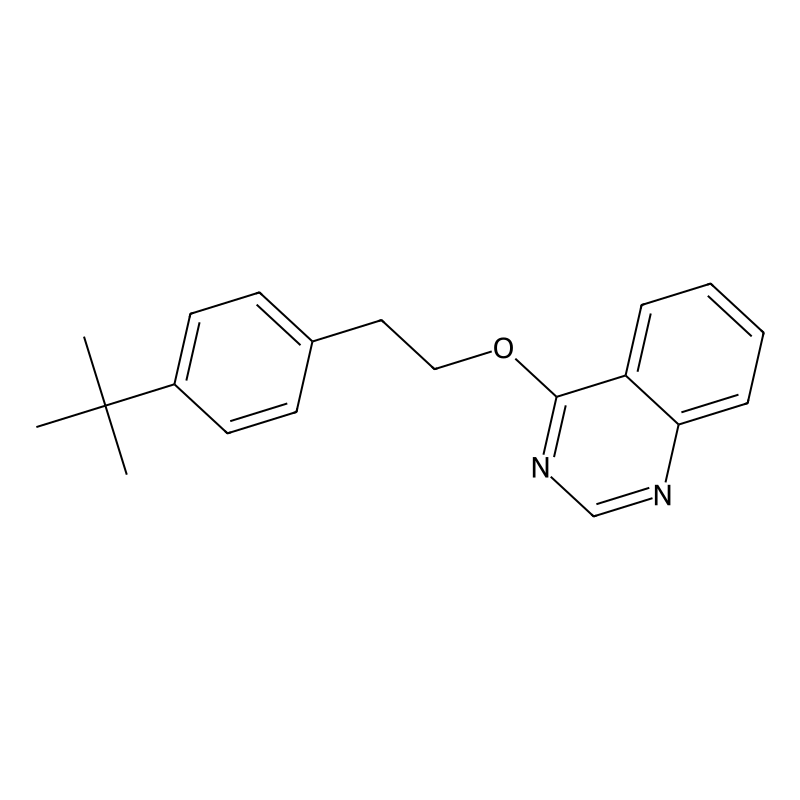

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C

Synonyms

Canonical SMILES

fenazaquin metabolism in plants and animals

Fenazaquin Metabolic Pathways and Products

The table below summarizes the primary metabolites of this compound identified in plants and microorganisms, along with key characteristics.

| Metabolite Name | System of Identification | Metabolic Pathway | Key Characteristics / Significance |

|---|---|---|---|

| This compound (Parent) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | - | Major residue in crops; highly lipophilic (logP=5.5) [2] |

| TBPE (2-(4-tert-butylphenyl)ethanol) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | Ether cleavage [2] [1] | Toxicologically relevant; more toxic than parent; requires separate risk assessment [1] [3] |

| 4-OHQ (Quinazolin-4-ol) | Plants (Fruit crops) [1], Fungi (A. niger) [2] | Ether cleavage [2] [1] | Formed especially during processing (e.g., pasteurization) [1] |

| 4-t-butylphenethyl alcohol | Fungi (A. niger) [2] | Ether cleavage [2] | Major metabolite in fungal metabolism [2] |

The metabolic pathway is consistent across systems, initiating with the cleavage of the ether bridge. The following diagram illustrates this primary pathway and the key enzymes involved in microorganisms.

The primary oxidative metabolism of this compound involves ether bridge cleavage, a process catalyzed by specific cytochrome P450 enzymes in fungi and likely plants.

Detailed Experimental Protocol: Fungal Metabolism

The following methodology, based on the study using Aspergillus niger, provides a model protocol for investigating this compound metabolism in microorganisms [2].

Workflow for studying this compound metabolism in fungi, including chemical oxidation and inhibitor studies for mechanistic insight.

- Kinetics Study: Aspergillus niger was cultured in Potato Dextrose Broth (PDB) at 28°C. This compound was added to the culture (final concentration ~0.5 mg/L). Cultures were incubated (0-14 days) with shaking (200 rpm). Controls included sterilized culture and media control [2].

- Metabolite Identification: Post-incubation, the entire culture was homogenized and filtered. The filtrate and mycelia were extracted with methanol, followed by liquid-liquid extraction with ethyl acetate. The concentrated extracts were analyzed by GC-MS (Rtx-5MS column, programmed temperature from 160°C to 295°C) for metabolite identification [2].

- Chemical Oxidation: To mimic enzymatic oxidation, this compound was reacted with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 25°C. The reaction products were analyzed by GC-MS to compare with fungal metabolites [2].

- Enzyme Inhibition Studies: Fungal cultures were pre-incubated for 12 hours with specific inhibitors prior to this compound addition [2]:

- Cytochrome P450 inhibitors: Piperonyl butoxide (PBO), ketoconazole, myclobutanil.

- Flavin-dependent mono-oxygenase inhibitor: Methimazole.

- The dissipation rate of this compound was monitored to deduce the enzymes involved.

Key Quantitative Data and Regulatory Toxicity

The experimental and regulatory assessments provide the following critical quantitative data.

| Parameter | Value / Finding | Context / Significance |

|---|---|---|

| Half-life in *A. niger* | 0.6 days [2] | Indicates rapid microbial degradation in soil. |

| Half-life with PBO inhibitor | 58.7 days [2] | Confirms metabolism is primarily mediated by cytochrome P450s. |

| ADI (this compound) | 0.005 mg/kg bw/day [1] [3] | Toxicological reference for long-term consumer exposure. |

| ARfD (this compound) | 0.1 mg/kg bw [1] [3] | Toxicological reference for short-term consumer exposure. |

| ADI (TBPE) | 0.002 mg/kg bw/day [1] [3] | Stricter ADI due to higher toxicity of the metabolite. |

| ARfD (TBPE) | 0.002 mg/kg bw [1] [3] | Very strict ARfD highlights acute toxicity concern. |

Research Gaps and Future Directions

The current research, while informative, leaves several areas open for further investigation:

- Animal Metabolism: The search results did not reveal new primary studies on this compound's metabolic fate in animals, indicating a significant research gap.

- Specific P450 Isoforms: While the involvement of specific, azole-insensitive cytochrome P450s in fungi is confirmed [2], the exact isoforms and their equivalents in plants and animals remain unidentified.

- Analytical Uncertainty: Regulatory assessments note that the extraction efficiency of the enforcement analytical method for this compound has not been fully proven, introducing uncertainty in residue data [1] [3].

References

Comprehensive Technical Guide: Discovery and Development of Quinazoline Acaricide Fenazaquin

Executive Summary

Fenazaquin (CAS 120928-09-8) represents a significant advancement in quinazoline chemistry with specific acaricidal activity against economically important mite species. First introduced in 1993, this mitochondrial electron transport inhibitor has established itself as an important tool in integrated pest management programs across various agricultural systems [1]. This compound's unique biochemical properties stem from its specific action at Site I of the mitochondrial respiratory chain, distinguishing it from other acaricide classes and making it valuable for resistance management [2] [1]. Recent studies have expanded understanding of its environmental profile and potential applications, including emerging research on its use for controlling Varroa destructor mites in apiculture, though this application requires further assessment of sublethal effects on honeybee larvae [2]. The compound continues to be subject to ongoing research and regulatory review, with its current EU approval status extending until 2025-08-31 [1].

Introduction and Chemical Profile

This compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) is a synthetic quinazoline derivative with specific acaricidal properties developed for controlling phytophagous mites in agricultural systems [1]. The molecule consists of a quinazoline heterocycle connected via an ether linkage to a 4-tert-butylphenethyl group, creating a highly lipophilic structure that influences both its biological activity and environmental behavior [1]. The compound typically presents as colorless crystals with a melting point of 80.5°C and decomposes before reaching its boiling point, indicating reasonable thermal stability under normal storage conditions [1].

From a regulatory perspective, this compound is classified under IRAC MoA Group 21A, specifically targeting mitochondrial complex I electron transport [1]. This classification is significant for resistance management programming, as it represents a mode of action distinct from other commonly used acaricides. The compound has undergone extensive regulatory review and is currently approved under EU Regulation 1107/2009 with an expiry date of 2025-08-31, and is not currently listed as a candidate for substitution [1]. The global market for this compound continues to evolve with increasing consideration of Environmental, Social, and Governance (ESG) factors, driving innovations in greener synthesis methods and sustainable application practices [3].

Table 1: Basic physicochemical properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular formula | C₂₀H₂₂N₂O | - | [1] |

| Molecular mass | 306.40 g/mol | - | [1] |

| Melting point | 80.5 °C | - | [1] |

| Water solubility | 0.102 mg/L | 20°C, pH 7 | [1] |

| Log P | 5.51 | 20°C, pH 7 | [1] |

| Vapor pressure | Low | Not volatile | [1] |

Discovery and Mechanism of Action

Historical Development and Discovery

This compound was first reported in 1992 and introduced to the market in 1993, emerging from research into quinazoline derivatives with biological activity [1]. The discovery process involved systematic investigation of structure-activity relationships within the quinazoline chemical class, which was known for diverse biological properties including insecticidal and acaricidal effects [2]. Researchers identified that specific substitution patterns on the quinazoline core, particularly when linked to lipophilic aromatic systems, conferred potent acaricidal activity against economically important mite species [2] [1]. The development of this compound represented an important advancement in acaricide chemistry, as it provided a new mode of action distinct from other commercially available products, offering solutions for resistance management in field populations that had developed resistance to other chemical classes.

Biochemical Mechanism of Action

This compound exerts its acaricidal effect through inhibition of mitochondrial electron transport at Site I (Complex I) in the respiratory chain [2] [1]. This specific target site distinguishes it from other acaricide classes such as METI inhibitors (like fenpyroximate and pyridaben) that act at different sites within the mitochondrial electron transport chain. The inhibition of electron transport disrupts cellular energy production by impairing ATP synthesis, leading to rapid cessation of feeding, immobility, and ultimately death in target mite species [2].

The molecular basis for this activity stems from this compound's ability to bind to the ubiquinone binding site of Complex I, preventing the normal electron transfer from NADH to ubiquinone [1]. This disruption of mitochondrial function is particularly effective against arthropod pests, with studies demonstrating that this compound causes remarkable mortality in various mite species including Tetranychus urticae and Varroa destructor [2]. At the biochemical level, exposure to this compound triggers metabolic disturbances characterized by alterations in carbohydrate metabolism, amino acid metabolism, and lipid metabolism, as evidenced by metabolomic studies in honeybee larvae [2].

This compound acts by inhibiting mitochondrial electron transport at Complex I, disrupting cellular energy production and causing mortality in target mites.

Synthesis Methods and Optimization

Green Synthesis Approach

A notable advancement in this compound production is the development of a green synthesis method that addresses environmental concerns associated with traditional manufacturing processes. This approach focuses on reducing hazardous waste and improving atomic economy while maintaining high yield and purity. The green synthesis method utilizes phosphoryl trichloride (POCl₃) as a key reagent in the chlorination reaction of 4(3H)-quinazolinone, which serves as a critical intermediate [4].

The optimized green synthesis protocol proceeds as follows: 4(3H)-quinazolinone is suspended in an appropriate organic solvent, preferably dichloromethane or toluene, followed by dropwise addition of phosphoryl trichloride with continuous mechanical stirring at controlled temperatures between 0-5°C [4]. The reaction mixture is then warmed to room temperature and stirred for an additional 2-5 hours to complete the chlorination reaction. After the reaction is complete, the mixture is carefully neutralized with a sodium carbonate solution, followed by washing with water to remove impurities [4]. The organic layer is separated and concentrated under reduced pressure to yield 4-chloroquinazoline as a key intermediate. This intermediate is subsequently reacted with 4-tert-butylphenethyl alcohol in the presence of a base catalyst to form this compound through an etherification reaction [4].

The environmental benefits of this green approach include reduced wastewater generation and elimination of highly toxic chlorination agents such as thionyl chloride, phosphorus pentachloride, or triphosgene that are commonly employed in traditional synthesis methods [4]. Additionally, this method simplifies post-processing treatment and improves overall safety profile while maintaining high yield and product purity suitable for commercial application.

Conventional Synthesis Pathways

Traditional synthesis routes for this compound typically involve a multi-step process beginning with 4-tert-butylbenzene ethanol as the starting material. One common method involves bromination of this starting compound using N-bromosuccinimide (NBS) in dichloromethane, followed by purification through washing and column chromatography to yield the intermediate (4-tert-butylphenyl) bromoethane [5] [1].

In the subsequent step, this intermediate undergoes reaction with 4-hydroxyquinazoline in an organic solvent system, with temperatures ranging from 0 to 100°C depending on the specific protocol [5]. The reaction typically involves controlled dropwise addition of reagents followed by insulation for several hours to ensure complete reaction. The crude product is then processed through solvent removal, washing, and recrystallization to obtain this compound with high purity [5]. Alternative conventional methods may employ different halogenation agents or coupling strategies, but generally follow this two-step approach of generating a reactive halide intermediate followed by ether formation with the quinazoline moiety.

Table 2: Comparison of this compound synthesis methods

| Parameter | Green Synthesis Method | Conventional Method |

|---|---|---|

| Key chlorination reagent | Phosphoryl trichloride (POCl₃) | Thionyl chloride, phosphorus pentachloride, or triphosgene |

| Solvent systems | Dichloromethane, toluene, 1,2-dichloroethane | Dichloromethane, tetrahydrofuran, diethyl ether |

| Temperature range | 0-100°C (step-dependent) | 0-100°C (step-dependent) |

| Environmental impact | Reduced wastewater, eliminated highly toxic reagents | Higher wastewater generation, more toxic reagents |

| Post-processing | Simplified treatment | More complex purification |

| Yield | High (specific values not provided) | High (specific values not provided) |

This compound synthesis involves chlorination and etherification steps, with green methods using safer reagents to reduce environmental impact.

Efficacy and Biological Activity

Spectrum of Activity and Applications

This compound demonstrates a broad acaricidal spectrum primarily targeting economically important mite species across various agricultural systems. Field studies have established its effectiveness against key pests including Panonychus species (citrus red mites), Tetranychus species (spider mites), and Eutetranychus species [1]. The compound has shown remarkable efficacy in practical applications, with research documenting that this compound can achieve over 70% egg mortality of Tetranychus urticae at recommended field rates [2]. Further supporting its field performance, additional studies reported that a 0.0025% concentration of this compound effectively controlled 60.94% of T. urticae populations on rose plants [2].

This compound is commercially formulated primarily as a suspension concentrate (SC) that is diluted with water and applied as a spray, with common brand names including Magister F, Pride Ultra, and Turkoise [1]. Its approved applications span various crop systems, with particular importance in fruit trees including apples, pears, and citrus; nut crops; and ornamental plants [1]. The compound's lipophilic nature (log P = 5.51) contributes to its residual activity on plant surfaces, while its low water solubility (0.102 mg/L) limits excessive penetration into plant tissues, making it particularly suitable for surface-feeding mite species [1].

Emerging Applications and Recent Findings

Recent investigations have explored the potential of this compound for managing Varroa destructor, a devastating parasitic mite of honeybees, with studies demonstrating 92% mortality of V. destructor within 24 hours of exposure [2]. Semi-field evaluations further supported these findings, showing 80% V. destructor mortality after 42 days of this compound exposure, while maintaining honeybee mortality below 16% in adult bees [2]. However, comprehensive risk assessment studies have revealed potential concerns regarding sublethal effects on honeybee larvae, including disruptions to hemolymph metabolome and gut microbiome at higher application rates [2].

Research on honeybee larvae has demonstrated that chronic exposure to low-dose this compound does not significantly affect larval development, but higher doses significantly increase larval mortality, extend developmental time, and elevate deformity rates in emerged adults [2]. At the metabolic level, this compound exposure primarily disturbs carbohydrate metabolism, amino acid metabolism, and lipid metabolism in honeybee larval hemolymph, indicating potential metabolic stress responses [2]. These findings highlight the importance of precise application rates and timing to minimize non-target effects while maintaining effective pest control.

Ecotoxicological and Environmental Profile

Toxicity to Non-Target Organisms

This compound exhibits a differential toxicity profile across various non-target species, which is crucial for environmental risk assessment. The compound is classified as moderately toxic to mammals but demonstrates higher toxicity to aquatic invertebrates and fish, necessitating careful management to prevent contamination of water bodies [1]. Recent research has provided enhanced understanding of its effects on pollinators, particularly honeybees, revealing that while adult bees show relatively low acute toxicity, larval stages are more sensitive to this compound exposure [2].

Specific ecotoxicological studies indicate that this compound significantly alters the gut microbiome composition in honeybee larvae, reducing beneficial bacterial populations such as Lactobacillus and Bifidobacterium that play important roles in nutrient absorption and pathogen defense [2]. Additionally, chronic exposure to sublethal doses disrupts larval antioxidative, detoxification, and immune functions, potentially increasing susceptibility to other environmental stressors [2]. These findings underscore the importance of considering sublethal effects in comprehensive risk assessments, particularly for non-target arthropods that provide essential ecosystem services like pollination.

Environmental Fate and Behavior

This compound's environmental profile is characterized by high persistence in soil and water systems, with a reported half-life (DT₅₀) of approximately 45 days under typical environmental conditions [2] [1]. The compound's high lipophilicity (log P = 5.51) and low water solubility contribute to strong adsorption to soil organic matter, limiting its potential for leaching into groundwater [1]. However, these same properties raise concerns about bioaccumulation in aquatic sediments and potential impacts on benthic organisms.

The compound demonstrates low volatility under normal environmental conditions, reducing concerns about atmospheric transport and redistribution [1]. In aquatic systems, this compound tends to partition into sediments where it may persist for extended periods, potentially affecting sediment-dwelling organisms. While the compound is not classified as a groundwater contaminant of concern under typical use patterns, its persistence necessitates careful monitoring in areas with repeated applications to prevent accumulation in soil systems [1].

Table 3: Environmental fate and ecotoxicological properties of this compound

| Parameter | Value | Test Organisms/Conditions | Reference |

|---|---|---|---|

| Soil DT₅₀ | 45 days | Typical field conditions | [2] |

| Aquatic toxicity | High to moderate | Fish, invertebrates, algae | [1] |

| Bee toxicity (adult) | <16% mortality | Semi-field conditions | [2] |

| Bee larval effects | Significant at high doses | Metabolic and developmental impacts | [2] |

| Mammalian toxicity | Moderate | Oral exposure | [1] |

| Bioaccumulation potential | High | Based on log P = 5.51 | [1] |

Regulatory Status and Resistance Management

Global Regulatory Status

This compound maintains approved status in multiple global regions under various regulatory frameworks. The compound is currently included in the European Union's pesticide database with approval under EC Regulation 1107/2009 until 31 August 2025 [1]. The dossier rapporteurs for this compound in the EU are Germany and Poland, reflecting the compound's regulatory oversight structure [1]. Importantly, this compound is not currently designated as a Candidate for Substitution in the EU, indicating that regulatory authorities have not identified concerns warranting replacement with alternative substances having lower risk profiles [1].

Beyond the EU, this compound holds registrations in other significant agricultural markets including Morocco and various countries in Asia and the Americas [1]. The United States Environmental Protection Agency has assigned this compound the chemical code 044501, facilitating tracking and regulatory management within the U.S. pesticide registration system [1]. The global market for this compound continues to evolve, with increasing emphasis on Environmental, Social, and Governance (ESG) considerations that are shaping manufacturing practices, application methods, and overall market dynamics [3].

Resistance Management Strategies

Field resistance to this compound has been documented in populations of Tetranychus urticae (two-spotted spider mite), emphasizing the importance of proactive resistance management in preservation of product efficacy [1]. As a mitochondrial electron transport inhibitor (Group 21A), this compound represents a valuable tool in rotation programs with acaricides possessing different modes of action to delay resistance development.

Recommended resistance management strategies include:

- Rotation programs: Alternating this compound with acaricides from different IRAC classification groups (e.g., METI I, METI II, METI III, or spirocyclic tetronates) to reduce selection pressure [1]

- Threshold-based applications: Using this compound only when mite populations exceed economic threshold levels rather than calendar-based applications

- Mixture products: Combining this compound with complementary acaricides having different modes of action, though this approach requires careful evaluation of potential synergistic effects [6]

- Monitoring programs: Implementing regular resistance monitoring to detect shifts in field susceptibility and adjust management strategies accordingly

The rising prominence of resistance issues aligns with broader industry trends where effective resistance management has become integral to sustainable agricultural practices and product stewardship [7].

Conclusion and Future Perspectives

This compound remains a valuable tool in modern integrated pest management programs nearly three decades after its initial introduction. Its unique biochemical properties and specific mode of action continue to provide effective control of economically important mite species in various agricultural systems. Recent research has expanded understanding of both its potential applications (such as Varroa mite control in apiculture) and its sublethal effects on non-target organisms (particularly honeybee larvae), highlighting the need for balanced risk-benefit assessment in regulatory decisions and use patterns [2].

Future development directions for this compound and related quinazoline compounds include:

- Formulation innovations: Advancements in delivery systems that enhance target specificity while reducing environmental exposure

- Green chemistry approaches: Continued optimization of synthesis methods to reduce environmental footprint and improve safety profiles [4] [5]

- Resistance management: Development of strategic use patterns that preserve long-term efficacy through integration with other control tactics [7] [1]

- Expanded applications: Responsible exploration of new pest control niches where the compound's specific properties provide advantages over alternatives

References

- 1. This compound (Ref: DE 436) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Toxic effects of acaricide this compound on development ... [sciencedirect.com]

- 3. Global this compound CAS 120928-09-8 Market Size 2026 [linkedin.com]

- 4. CN102558073A - Green synthesis method of this compound [patents.google.com]

- 5. A kind of preparation method of acaricide this compound [patents.google.com]

- 6. EP2815649A1 - Fungicidal mixtures II comprising ... [patents.google.com]

- 7. Tick Control Strategies: Critical Insights into Chemical ... [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Fenazaquin: An In-Depth Technical Guide

Introduction and Chemical Profile

Fenazaquin is a quinazoline-based acaricide and insecticide first introduced in 1993, used to control mites on a variety of fruits, nuts, and ornamentals [1]. Its mode of action involves the inhibition of mitochondrial electron transport at complex I (site I) [1] [2]. As a lipophilic compound with a high log P value, its behavior in the environment is characterized by low mobility in water and a potential to persist in soil and organic matter [1] [3]. This guide provides a comprehensive technical overview of this compound's environmental fate, supported by quantitative data, experimental protocols, and visualizations of key processes.

Fundamental Physicochemical Properties

The fundamental properties of this compound dictate its interaction with and distribution in the environment. The data below provides a critical foundation for understanding its behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Chemical Formula | C₂₀H₂₂N₂O | - | [1] |

| Molecular Mass | 306.40 g/mol | - | [1] |

| Water Solubility | 0.102 mg/L | Low; at 20°C, pH 7 | [1] |

| Octanol-Water Partition Coefficient (Log P) | 5.51 | High; at 20°C, pH 7 | [1] |

| Melting Point | 80.5 °C | - | [1] |

| Vapor Pressure | Not volatile | - | [1] |

| Dissociation Constant (pKa) | 2.44 | At 25°C | [1] |

Environmental Fate and Persistence

This compound's journey and persistence in the environment are summarized in the following diagram, which outlines its primary degradation pathways and endpoints in agricultural systems.

Diagram: The primary environmental pathways and transformation of this compound, highlighting key degradation processes.

Degradation Pathways and Metabolites

The core transformation pathway for this compound involves the cleavage of its ether bridge. This reaction has been observed in multiple systems, producing two major metabolites [3] [4]:

- Quinazolin-4-ol (4-OHQ)

- 2-(4-tert-butylphenyl)ethanol (TBPE)

Notably, TBPE has been identified as a toxicologically relevant plant metabolite that can be more toxic than the parent compound [4].

Persistence in Specific Environmental Compartments

Table 2: Persistence and Degradation Data for this compound

| Compartment / Matrix | Half-life (DT₅₀) & Key Findings | Experimental Context / Conditions |

|---|---|---|

| Soil & Water Systems | May be persistent (Half-life: 3 to 60 days) [1] | Varies depending on local conditions [1]. |

| Apple Fruit | 3.62 - 4.12 days [5] | Field trial; varies with application rate. |

| Microbial Transformation | 0.6 days (with Aspergillus niger) [3] | Laboratory culture conditions. |

| Chemical Oxidation | 0.1 - 0.5 days [3] | Using m-chloroperoxybenzoic acid (MCPBA). |

Detailed Experimental Protocols

Protocol for Studying Microbial Metabolism by Soil Fungi

This protocol, adapted from a 2018 study, details the methodology for investigating the fungal metabolism of this compound using Aspergillus niger as a model soil fungus [3].

1. Fungal Culture and Inoculation:

- Obtain a pure culture of Aspergillus niger (e.g., strain KACC 45093).

- Prepare a potato dextrose broth (PDB) and sterilize it.

- Inoculate the sterile PDB with a seed culture of A. niger (e.g., 0.2 g fresh weight mycelium per 200 mL PDB).

- Incubate the culture for 3 days at 28°C with agitation at 200 rpm.

2. Dosing and Kinetic Study:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Add the stock solution to the fungal culture to achieve the desired test concentration.

- Continue incubation and collect triplicate culture samples at specific time intervals (e.g., 0, 1, 3, 5, 7, 14 days).

- Include sterilized control experiments (autoclaved culture) and media control (no fungus) to account for non-biological degradation.

3. Metabolite Extraction:

- Homogenize the entire culture, including mycelia and medium.

- Filter the homogenate and extract the filter cake with methanol.

- Combine and concentrate the extracts under reduced pressure.

- Suspend the residue in saturated sodium chloride solution and perform liquid-liquid extraction with ethyl acetate.

- Dry the organic extract over anhydrous sodium sulfate and concentrate it for analysis.

4. Chemical Oxidation Mimic:

- To compare fungal metabolism with chemical oxidation, dissolve this compound in dichloromethane.

- Add m-chloroperoxybenzoic acid (MCPBA) in one portion and stir at 25°C.

- Collect aliquots at various time intervals for analysis.

5. Instrumental Analysis:

- Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

- Suggested GC-MS conditions: Use an Rtx-5MS column. Set the initial temperature to 160°C (hold 10 min), then ramp to 295°C at 2.5°C/min (hold 30 min). Use helium as the carrier gas at 1 mL/min. Operate the mass spectrometer in full scan mode for metabolite identification.

The workflow for this protocol is visualized in the following diagram.

Diagram: Experimental workflow for studying fungal metabolism of this compound.

Protocol for Assessing Toxicity in Non-Target Organisms

A 2024 study investigated the toxic effects of this compound on honeybee (Apis mellifera) larvae using the following methodology [2]:

1. In Vitro Rearing of Honeybee Larvae:

- Collect honeybee larvae (≤ 24 hours old) from healthy colonies.

- Rear the larvae in the laboratory using a standardized artificial diet.

2. Acute and Chronic Toxicity Exposure:

- Prepare this compound solutions in a suitable solvent (e.g., DMSO) and incorporate them into the larval diet.

- For acute toxicity tests, expose larvae to a single high dose and monitor mortality over a defined period (e.g., 24-120 hours).

- For chronic toxicity tests, expose larvae to lower, sublethal doses throughout their developmental period.

- Include control groups: a negative control (untreated diet) and a solvent control (diet with solvent only).

3. Endpoint Assessment:

- Developmental Effects: Record daily mortality, developmental time from larva to adult, and adult deformity rates.

- Metabolomic Analysis: Collect larval hemolymph. Analyze using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in metabolites.

- Gut Microbiome Analysis: Extract total DNA from larval guts. Perform 16S rRNA gene sequencing to analyze changes in the structure and diversity of the gut microbial community.

- Histological Examination: Dissect larval guts, fix, section, and stain tissues (e.g., with hematoxylin and eosin) to examine structural integrity under a microscope.

Ecotoxicology and Regulatory Considerations

This compound exhibits moderate to high toxicity to terrestrial and aquatic organisms, and its metabolite TBPE requires careful toxicological consideration [1] [4]. The established toxicological reference values are:

- This compound: ADI = 0.005 mg/kg bw/day; ARfD = 0.1 mg/kg bw [4]

- Metabolite TBPE: ADI = 0.002 mg/kg bw/day; ARfD = 0.002 mg/kg bw [4]

Recent residue studies support raising the Maximum Residue Levels (MRLs) for certain crops, with consumer risk assessments indicating that the short-term and long-term intake of residues is unlikely to present a health risk [4].

References

- 1. This compound (Ref: DE 436) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Toxic effects of acaricide this compound on development ... [sciencedirect.com]

- 3. Oxidative metabolism of quinazoline insecticide this compound by ... [applbiolchem.springeropen.com]

- 4. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 5. Residual fate of this compound (10EC) in apple fruit and soil [sciencedirect.com]

fenazaquin degradation products and metabolites identification

Fenazaquin Metabolites Identified

The table below summarizes the key metabolites of this compound identified in microbial and chemical oxidation studies.

| Metabolite Name | Context of Identification | Proposed Formation Pathway |

|---|---|---|

| 4-Hydroxyquinazoline (4-OHQ) | Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA) [1] | Oxidative cleavage of the ether bridge [1] |

| 2-(4-tert-Butylphenyl)ethanol (TBPE) | Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA); Plant metabolism (EFSA assessment) [1] [2] | Oxidative cleavage of the ether bridge [1] |

| Quinazolin-4-ol | Plant metabolism; Processing of crops (hydrolysis) [2] | Hydrolytic cleavage, especially during pasteurization [2] |

Experimental Protocols for Metabolite Identification

Here is a detailed methodology for studying this compound metabolism, based on the fungal transformation study.

Microbial Transformation using Aspergillus niger [1]

- Culture Conditions: Grow Aspergillus niger (e.g., strain KACC 45093) in Potato Dextrose Broth (PDB) for 3 days at 28°C and 200 rpm to create a seed culture.

- Treatment with this compound: Transfer the mycelium to fresh, sterilized PDB. Add this compound dissolved in DMSO to the culture medium. Incubate the treated culture at 28°C and 200 rpm for a specific period (e.g., 0 to 14 days). Include sterilized control experiments to account for non-biological degradation.

- Extraction of Metabolites:

- Homogenize the entire culture (mycelia and medium).

- Filter the homogenized culture and extract the filter cake twice with methanol.

- Combine the extracts, concentrate them under reduced pressure, and suspend the residue in saturated sodium chloride solution.

- Perform liquid-liquid extraction three times with ethyl acetate.

- Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to dryness before analysis.

Chemical Oxidation Mimicking Enzymatic Activity [1]

- Reaction Setup: Dissolve this compound in dichloromethane.

- Oxidation Initiation: Add m-chloroperoxybenzoic acid (MCPBA) solution in dichloromethane to the this compound solution in a single portion.

- Incubation: Stir the reaction mixture at 25°C. Collect aliquots at various time intervals for analysis.

Instrumental Analysis [1]

- Analysis Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

- GC-MS Conditions:

- Column: Rtx-5MS (30 m length, 0.25 µm film thickness, 0.25 mm internal diameter).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program: Initial temperature 160°C (hold for 10 min), then ramp to 295°C at a rate of 2.5°C/min (hold for 30 min).

- Detection: Operate the mass spectrometer in full scan mode to identify metabolites based on their mass spectra.

Enzyme Inhibition Study [1]

- Inhibitor Pre-treatment: Pre-incubate the A. niger culture with specific metabolic inhibitors for 12 hours before adding this compound.

- Key Inhibitors:

- Cytochrome P450 (CYP) Inhibitors: Piperonyl butoxide, ketoconazole, myclobutanil.

- Flavin-dependent Mono-oxygenase (FMO) Inhibitor: Methimazole.

- Analysis: After incubation with this compound, extract and analyze the samples via GC-MS to measure the remaining parent compound and compare dissipation half-lives against a control with no inhibitor.

Metabolic Pathway Visualization

The following diagram illustrates the primary oxidative degradation pathway of this compound as identified in the study with Aspergillus niger and confirmed by chemical oxidation. The cleavage of the ether bridge is the critical initial step.

The diagram above shows the established oxidative degradation pathway of this compound, leading to its primary metabolites [1].

Key Insights and Data Gaps

- Primary Mechanism: The core metabolic pathway involves the oxidative cleavage of the ether bridge in this compound, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes in A. niger (as evidenced by strong inhibition with piperonyl butoxide) and mimicked by chemical oxidation with MCPBA [1].

- Toxicological Relevance: The metabolite TBPE is toxicologically relevant and of higher toxicity than the parent this compound, necessitating separate risk assessments in consumer safety evaluations [2].

- Analytical Note: While the fungal study used GC-MS for metabolite identification [1], current enforcement methods for residue analysis in food matrices typically use HPLC-MS/MS to achieve lower limits of quantification (e.g., 0.01 mg/kg) [2].

References

Toxicological Profile and Health Reference Values

The core toxicological assessment for fenazaquin has been established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). The following table summarizes the key health reference values from the most recent evaluation [1].

| Parameter | Value | Comments |

|---|---|---|

| Acceptable Daily Intake (ADI) | 0–0.05 mg/kg bw | Applies to this compound and its metabolites TBPE and 4-OH. |

| Acute Reference Dose (ARfD) | 0.1 mg/kg bw | Applies to this compound and its metabolites TBPE and 4-OH. |

These values represent the amount of a substance that can be ingested daily over a lifetime (ADI) or in a single day (ARfD) without appreciable health risk [2]. The JMPR evaluation from 2017 is the source for these figures, and it is noted that the database does not include the recommended Maximum Residue Levels (MRLs) [1].

Mechanism of Action and Environmental Fate

This compound is a quinazoline insecticide and acaricide that works by inhibiting mitochondrial electron transport at site I of the respiratory chain, leading to energy disruption and death in target pests [3] [4]. Its environmental behavior and metabolic pathways are key to understanding its overall toxicological profile.

- Metabolic Pathway: Research using the soil fungus Aspergillus niger as a model organism shows that this compound is rapidly metabolized. The primary transformation involves oxidative cleavage, leading to two major metabolites: 4-Hydroxyquinazoline and 4-t-butylphenethyl alcohol [3].

- Enzymatic Control: Inhibitor studies indicate that this oxidative metabolism is specifically catalyzed by cytochrome P450s that are insensitive to common azole fungicides like ketoconazole and myclobutanil. However, the metabolism is strongly inhibited by piperonyl butoxide, identifying it as a potential synergist [3].

- Persistence: this compound is a lipophilic compound (logP = 5.5) with a reported half-life ranging from 3 to 60 days in soils and aqueous systems [3].

The diagram below illustrates the primary metabolic pathway of this compound as identified in microbial studies [3].

Emerging Research on Non-Target Organism Toxicity

Recent scientific literature has expanded the understanding of this compound's effects, particularly on non-target species like honeybees.

Toxicity to Honeybee Larvae: A 2024 study investigated the effects of this compound on honeybee (Apis mellifera) larvae. While this compound has been considered a candidate for controlling the parasitic Varroa destructor mite in hives, the study found that high doses can be toxic to larval development. Key findings include [4]:

- Increased Mortality & Developmental Delays: High-dose exposure significantly increased larval mortality, extended developmental time, and raised the deformity rate in emerged adult bees.

- Metabolic Disruption: Analysis of the larval hemolymph metabolome revealed that high-dose this compound primarily disrupted glycerophospholipid and amino acid metabolism.

- Impact on Gut Microbiome: Chronic exposure to high doses also altered the structure of the larval gut microbiome and caused damage to gut tissue.

Experimental Protocol (In Vitro Larval Rearing): The methodology from this study provides a reproducible model for toxicity assessment [4]:

- Larval Sourcing: Honeybee larvae were collected from healthy field colonies within 24 hours of hatching.

- In Vitro Rearing: Larvae were reared in a laboratory incubator at 35°C and 90% relative humidity.

- Dosing: this compound was dissolved and administered orally at specific doses (e.g., 0.5, 2.5, and 5.0 μg/larva) to assess acute and chronic toxicity.

- Analysis: Outcomes were measured through larval mortality, development time, adult deformity rates, hemolymph metabolomics (via LC-MS), gut histology, and microbiome sequencing.

Interpretation and Application of Reference Values

The ADI and ARfD are foundational for human health risk assessment. While not provided in the search results for this compound specifically, Health Canada's approach illustrates how these values are applied to derive Human Health Reference Values (HHRVs) for drinking water [2]:

- Long-term HHRV = (ADI × Body Weight × Allocation Factor) / Daily Water Intake. A typical allocation factor of 20% is used to account for exposure from other sources like food.

- Short-term HHRV = (ARfD × Body Weight) / Daily Water Intake. No allocation factor is used for a single-day exposure event.

This framework ensures that potential exposure through drinking water remains well below levels that would pose a health risk.

References

- 1. WHO | Inventory of evaluations performed by the Joint Meeting on... [apps.who.int]

- 2. Pesticides in drinking water sources: Human health reference values [canada.ca]

- 3. Oxidative metabolism of quinazoline insecticide this compound by ... [applbiolchem.springeropen.com]

- 4. Toxic effects of acaricide this compound on development ... [sciencedirect.com]

fenazaquin soil persistence and half-life studies

Fenazaquin Soil Half-Life and Persistence Data

The table below summarizes quantitative data on this compound dissipation in soil from various field and laboratory studies.

| Study Context / Crop | Application Rate (g a.i. ha⁻¹) | Half-life (Days, Range or Mean) | Time to Dissipate below LOQ (Days) | Citation |

|---|---|---|---|---|

| Chilli (2-year field study) | 125, 156.25, 250 | 2.41 - 3.35 | 15 (for lower doses), 20 (for 2X dose) | [1] [2] |

| Apple orchard | 0.004% and 0.008% concentration | Data not specified in soil | Not specified | [3] |

| Laboratory (Soil & Fungus) | Not applicable (in-vitro) | 0.6 (with Aspergillus niger) | Not studied | [4] |

| General Range | Varied | ~3 to 60 days (as cited in a review) | Not applicable | [4] |

Detailed Experimental Protocols

The core methodology for conducting a this compound dissipation study in the field involves a structured workflow, which can be summarized as follows:

Experimental workflow for field dissipation studies

Here is a detailed breakdown of each step in the experimental protocol:

- Field Setup and Application: A typical field trial involves multiple plots with replicated treatments. This compound is applied according to Good Agricultural Practices (GAP), often at the recommended dose (X) and higher multiples (e.g., 1.25X, 2X) to understand dose-dependent persistence. Applications are typically foliar, sometimes followed by a second application after a 10-day interval to simulate common practices [1] [2].

- Sampling and Storage: Soil (and crop) samples are collected randomly from each plot at predetermined intervals (e.g., 0, 1, 3, 7, 10, 15, 20, and 30 days after application). The "0-day" sample is crucial for determining the initial deposit. Samples are stored at -20°C to prevent degradation before analysis [3] [2].

- Extraction and Cleanup:

- Extraction: A representative sub-sample of soil is processed. Residues are extracted using organic solvents like ethyl acetate or methanol through shaking, homogenization, or blending [3] [4].

- Cleanup: Raw extracts often contain co-extracted compounds that can interfere with analysis. Cleanup is performed using techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method or other column chromatography to isolate this compound [2].

- Instrumental Analysis and Quantification:

- The final extract is analyzed using highly specific and sensitive techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the modern standard, providing high accuracy and a low Limit of Quantification (LOQ), typically 0.01 mg/kg [1] [2] [5].

- Gas Chromatography (GC) with detectors like a Thermionic Specific Detector (TSD) is also used [3].

- Data Processing and Modeling:

- Residue concentration data is plotted over time to create a dissipation curve.

- The half-life (DT₅₀) is calculated using a first-order kinetics model [1]. The formula is:

C_t = C₀ * e^(-kt), whereC_tis the concentration at timet,C₀is the initial concentration, andkis the dissipation rate constant. The half-life is then calculated asDT₅₀ = ln(2)/k.

Microbial Degradation and Metabolites

Microorganisms play a significant role in the degradation of this compound in soil.

- Key Microbial Actors: The fungus Aspergillus niger, common in agricultural soils, can rapidly metabolize this compound with a half-life of only 0.6 days in a controlled liquid culture [4].

- Degradation Mechanism: Studies with specific enzyme inhibitors indicate that the initial oxidative breakdown of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, not by flavin-dependent mono-oxygenases. The inhibitor piperonyl butoxide significantly reduced the degradation rate [4].

- Primary Metabolites: The main metabolic pathway involves cleavage of the ether bond, leading to two major metabolites: 4-hydroxyquinazoline (4-OHQ) and 4-t-butylphenethyl alcohol (TBPE). The metabolite TBPE is of particular concern as it is considered more toxic than the parent this compound and is included in the residue definition for dietary risk assessment [4] [5].

Advanced Remediation and Regulatory Context

Beyond natural degradation, advanced methods are being developed to remove this compound from the environment.

- Adsorptive Removal: Novel materials like alginate-modified CuNiLa layered double hydroxide (Alg/LDH) composites have been synthesized and show high efficiency in adsorbing and removing this compound from water and soil. This adsorption follows a pseudo-second-order kinetic model and the Langmuir isotherm, indicating a monolayer, chemical rate-controlled process [6] [7].

- Regulatory Status and MRLs: The European Food Safety Authority (EFSA) has established toxicological reference values for this compound, including an ADI of 0.005 mg/kg body weight/day and an ARfD of 0.1 mg/kg body weight. The metabolite TBPE has stricter values (ADI and ARfD of 0.002 mg/kg bw/day). Recent assessments have led to setting or modifying Maximum Residue Levels (MRLs) for various crops, confirming the safety of established use patterns when followed correctly [5].

Key Takeaways for Researchers

- Persistence Profile: this compound exhibits a moderate persistence in soil, with typical field half-lives of 2-4 days, though this can vary with environmental conditions [1] [2] [4].

- Critical Metabolite: The formation of the toxic metabolite TBPE must be considered in any comprehensive environmental or dietary risk assessment [5].

- Promising Remediation: Advanced adsorbents like LDH composites represent a promising, high-capacity technology for targeted remediation of this compound contamination [6] [7].

References

- 1. Dissipation kinetic study of this compound in chilli and soil by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 2. Dissipation kinetic study of this compound in chilli and soil by LC-MS/MS [link.springer.com]

- 3. Residual fate of this compound (10EC) in apple fruit and soil [sciencedirect.com]

- 4. Oxidative metabolism of quinazoline insecticide this compound by ... [applbiolchem.springeropen.com]

- 5. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 6. Alginate-modified CuNiLa LDH composite for sustainable ... [sciencedirect.com]

- 7. Alginate-modified CuNiLa LDH composite for sustainable ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Fenazaquin Residues in Chilli and Soil by LC-MS/MS

1. Introduction Fenazaquin is an acaricide used in agriculture, including on chilli crops. Monitoring its residue levels is crucial for ensuring food safety and compliance with regulations. This application note details a robust method for quantifying this compound residues in green chilli, red chilli, and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method has been validated over a two-year study period, demonstrating high sensitivity and reliability [1] [2].

2. Experimental Protocol

The following workflow outlines the major steps for the determination of this compound residues in chilli.

2.1. Materials and Reagents

- Analytical Standard: this compound (purity >99%)

- Solvents: Acetonitrile, Methanol (HPLC/MS grade)

- Clean-up Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB), Anhydrous Magnesium Sulfate (MgSO₄) [3]

- Apparatus: Analytical balance, homogenizer, centrifuge, vortex mixer, LC-MS/MS system.

2.2. Detailed Procedures

- Sample Preparation: Homogenize representative samples of green chilli, red chilli, and soil. Store at -20°C until analysis [1] [2].

- Extraction: Weigh 10 g of homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl) for liquid-liquid partitioning, shake again, and centrifuge [3] [4].

- Clean-up (d-SPE): Transfer an aliquot of the extract (e.g., 1 mL) into a tube containing dispersive Solid-Phase Extraction (d-SPE) sorbents. A typical combination is 50 mg PSA, 50 mg C18, and 10 mg GCB (note: GCB may absorb planar pesticides, use with caution). Vortex and centrifuge to obtain a clear supernatant [3] [4].

- LC-MS/MS Analysis:

- Chromatography: Inject the cleaned extract into the LC system. Use a reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.6 μm). The mobile phase is a gradient of (A) water and (B) methanol, both with 0.1% formic acid, at a flow rate of 0.5 mL/min.

- Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor ion → product ion transitions for this compound for quantification and confirmation.

3. Method Validation and Key Parameters The method was validated according to standard guidelines, with key parameters summarized below.

Table 1: Analytical Method Performance Parameters [1] [2]

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.003 mg kg⁻¹ |

| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ |

| Linear Range | 0.001 - 0.5 mg kg⁻¹ (with R² > 0.99) |

| Recovery (%) | 70 - 120% (as per SANTE guidelines) |

| Precision (RSD%) | < 15% |

Table 2: this compound Dissipation in Chilli and Soil (Summary of Two-Year Study) [1] [2]

| Matrix | Application Dose (g a.i. ha⁻¹) | Mean Initial Deposit (mg kg⁻¹) | Dissipation to >96% (Days) | Half-life (Days) |

|---|---|---|---|---|

| Green Chilli | 125 (X) | 0.74 - 0.78 | 20 | 3.22 - 3.93 |

| 156.25 (1.25X) | 1.17 - 1.20 | 20 | ||

| 250 (2X) | 1.70 - 1.79 | 20 | ||

| Soil | 125 (X) | 0.18 - 0.19 | 15 | 2.41 - 3.35 |

| 156.25 (1.25X) | 0.22 - 0.25 | 15 | ||

| 250 (2X) | 0.39 - 0.44 | 20 | ||

| Red Chilli | All Doses | Residues present at 25 days; below LOQ at maturity |

4. Critical Considerations for Analysis

- Matrix Effects: Chilli is a complex matrix with high pigment and capsaicinoid content, which can cause significant ion suppression or enhancement. Using matrix-matched calibration standards is essential for accurate quantification [4].

- Waiting Period (Pre-harvest Interval): Based on the dissipation data, a waiting period of 3, 5, and 8 days is recommended for green chilli after the application of this compound at 125, 156.25, and 250 g a.i. ha⁻¹, respectively [1] [2].

References

- 1. Dissipation kinetic study of this compound in chilli and soil by LC - MS / MS [pubmed.ncbi.nlm.nih.gov]

- 2. Dissipation kinetic study of this compound in chilli and soil by LC - MS / MS [link.springer.com]

- 3. Determination of pesticide residues in chilli and Sichuan ... [pubmed.ncbi.nlm.nih.gov]

- 4. Tackling the Heat: Overcoming Matrix Challenges in Pesticide Residue ... [chromatographyonline.com]

Analytical Method for Fenazaquin Determination in Tomato and Water Matrices

This document provides a detailed protocol for the determination of the acaricide fenazaquin in environmental water and fresh tomato samples. The method leverages QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleaning and Switchable Solvent Liquid Phase Microextraction (SS-LPME) for analyte preconcentration, enabling ultratrace-level analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This combined approach significantly enhances the detection power of GC-MS for this compound.

Introduction and Principle

This compound is a lipophilic acaricide used in agricultural systems. Monitoring its residue levels in crops like tomatoes and adjacent water bodies is crucial for environmental and food safety.

The QuEChERS method provides an efficient mechanism to extract this compound from a complex tomato matrix and purify the extract by removing common interferences like organic acids, pigments, and sugars [2]. The subsequent SS-LPME step is a preconcentration technique that uses a solvent which can switch its hydrophilicity in response to a chemical stimulus (like a change in pH), allowing for efficient partitioning and concentration of this compound from the aqueous extract into a small volume of organic solvent [1]. This two-step process results in a clean, concentrated sample ideal for sensitive GC-MS detection.

Materials and Equipment

| Category | Items |

|---|---|

| Chemicals & Reagents | This compound analytical standard (high purity), Acetonitrile (HPLC grade), Switchable solvent (e.g., N,N-Dimethylcyclohexylamine), Sodium hydroxide (NaOH), QuEChERS kits (containing MgSO₄, NaCl, PSA, etc.) [1] [2]. |

| Equipment | Gas Chromatograph-Mass Spectrometer (GC-MS), Vortex mixer, Centrifuge, Analytical balance, Micropipettes, Volumetric flasks and cylinders, Centrifuge tubes, GC vials [1]. |

| Samples | Lake, irrigation canal, well, and wastewater; Fresh tomato fruits [1]. |

Detailed Experimental Protocol

Workflow Overview The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis:

3.1. Sample Preparation

- Water Samples: Filter the water samples (e.g., lake, wastewater) to remove any particulate matter [1].

- Tomato Samples: Homogenize a representative sample of fresh tomatoes. Weigh 10 g of the homogenate into a 50 mL centrifuge tube [1] [2].

3.2. QuEChERS Extraction and Clean-up (for Tomato Matrices)

- Note: This step is specific to tomato and other fruit/vegetable matrices. It is not required for water samples.

- Add 10 mL of acetonitrile to the 50 mL tube containing the tomato homogenate.

- Vortex the mixture vigorously for approximately 1 minute.

- Add a commercial QuEChERS salt mixture (typically containing 4 g MgSO₄, 1 g NaCl, and buffering salts).

- Shake the tube immediately and vigorously for 1 minute to prevent salt clumping and ensure proper partitioning of the acetonitrile phase.

- Centrifuge the tube at >4000 RPM for 5 minutes.

- The upper acetonitrile layer, which contains the extracted this compound, is then transferred for the next step [2] [3].

3.3. Switchable Solvent Liquid Phase Microextraction (SS-LPME) This step is performed on the purified tomato extract or the filtered water sample.

- Place the sample (tomato extract or water) into a suitable vial.

- Add 1.5 mL of 1.0 M sodium hydroxide (NaOH) solution. This changes the pH, inducing the formation of the switchable solvent.

- Add 0.50 mL of the switchable solvent (the specific chemical identity is typically an amine like N,N-Dimethylcyclohexylamine).

- Vortex the mixture for 15 seconds. During this step, this compound partitions into the fine droplets of the switchable solvent.

- Centrifuge the mixture to separate the phases. The dense, small-volume solvent phase containing the concentrated this compound settles at the bottom.

- Carefully collect the solvent phase using a micro-syringe for injection into the GC-MS [1].

The mechanism of the SS-LPME process for concentration is detailed below:

3.4. Instrumental Analysis: GC-MS Parameters

- Chromatography: Use a GC system equipped with a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program should be optimized to achieve good separation of this compound from matrix interferences.

- Mass Spectrometry: Operate the MS in electron ionization (EI) mode. Select specific quantification and qualification ions for this compound for use in Selected Ion Monitoring (SIM) mode to enhance sensitivity [1] [3].

Method Validation and Performance Data

The described method was rigorously validated. The table below summarizes key performance metrics [1].

| Validation Parameter | Performance Value |

|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.18 ng/mL |

| Enhancement in Detection Power | ~800-fold compared to direct GC-MS |

| Recovery in Spiked Tomato Samples | ~100% (using matrix-matched calibration) |

- Linearity: The method demonstrated a linear response over a relevant concentration range for this compound.

- Accuracy: Accuracy was confirmed by analyzing spiked recovery samples. The use of matrix-matched calibration standards (standards prepared in a blank tomato extract) was critical to compensate for matrix effects and obtain accurate, near-quantitative (~100%) recovery results in tomato samples [1].

- Specificity: The GC-MS in SIM mode provided high specificity, with minimal interference from the tomato matrix after QuEChERS clean-up.

Troubleshooting and Best Practices

- Matrix Effects: For complex matrices like tomatoes, always use matrix-matched calibration standards to ensure accurate quantification. This corrects for signal suppression or enhancement caused by co-extracted compounds [1] [3].

- QuEChERS Clean-up: If the sample extract remains colored after clean-up, indicating residual pigments, consider adding a small amount of graphitized carbon black (GCB) to the d-SPE step. However, test this first, as GCB can also adsorb planar pesticide molecules [2].

- SS-LPME Reproducibility: Ensure consistent and rigorous vortexing (15 s) during the SS-LPME step to achieve a fine dispersion of the solvent and reproducible extraction efficiency [1].

- Instrument Maintenance: To maintain GC-MS sensitivity, regularly maintain the instrument, including changing the GC liner and trimming the injection port septum, as matrix components can accumulate even after clean-up.

Conclusion

The integrated QuEChERS-SS-LPME-GC-MS method is a robust, highly sensitive, and accurate procedure for determining ultratrace levels of this compound in both water and fresh tomato matrices. The SS-LPME step provides exceptional preconcentration, while QuEChERS effectively tackles the complex tomato matrix. This protocol is fit-for-purpose for environmental monitoring and food safety compliance testing.

References

Fenazaquin Analytical Method Validation: Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the analytical method validation of fenazaquin, a miticide/insecticide used in agricultural applications. The content is specifically tailored for researchers, scientists, and drug development professionals involved in pesticide residue analysis and regulatory method development.

Introduction to this compound and Analytical Considerations

This compound (4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline) is a miticide/insecticide used on various crops. Its metabolism produces several relevant compounds, including TBPE (2-(4-tert-butylphenyl) ethanol) and quinazolin-4-ol (4-OHQ), which must be considered in analytical methods. The European Food Safety Authority (EFSA) has established separate residue definitions for enforcement (parent this compound) and risk assessment (this compound and TBPE) [1].

Key chemical properties of this compound include its fat-soluble nature, which influences method development for different commodity matrices. During processing, especially in beer production, this compound readily degrades to 4-OHQ, particularly under pasteurization conditions, necessitating comprehensive analytical methods that can monitor these transformation products [1].

Method Validation Parameters and Performance Characteristics

Regulatory Context and Scope

Analytical methods for this compound must demonstrate reliability across various food matrices to support maximum residue limit (MRL) enforcement and dietary risk assessment. For hops, the validated Limit of Quantification (LOQ) is established at 0.01 mg/kg, which is sufficiently sensitive to monitor residues at the import tolerance level of 30 mg/kg [1].

The method must be applicable to diverse commodity groups, including high-water, high-oil, high-acid, and dry content commodities, with particular attention to matrix effects that can significantly impact method performance [1].

Quantitative Validation Parameters

Comprehensive method validation requires assessment of multiple parameters to ensure reliability, accuracy, and precision. The following table summarizes key validation parameters for this compound analytical methods:

Table 1: Method Validation Parameters for this compound Analysis

| Validation Parameter | Performance Criteria | Matrix | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | 0.01 mg/kg | Hops | [1] |

| Linearity | R² ≥ 0.99 | Almonds | [2] |

| Recovery Range | 70-120% | Corn-based products | [3] |

| Intra-day Precision (RSD) | < 12.9% | Corn-based products | [3] |

| Inter-day Precision (RSD) | < 15.1% | Corn-based products | [3] |

| Matrix Effect Range | 13% to 161% | Corn-based products | [3] |

These parameters demonstrate that properly validated methods for this compound can achieve the rigorous standards required for regulatory compliance monitoring. The strong matrix effects observed in some matrices (13-161%) highlight the importance of matrix-matched calibration or effective clean-up procedures [3] [2].

Detailed Experimental Protocols

Sample Extraction and Clean-up (QuEChERS-based method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an effective framework for this compound residue analysis. The following protocol is adapted from validated methods used for pesticide multi-residue analysis:

Table 2: QuEChERS Extraction and Clean-up Protocol

| Step | Parameter | Specification |

|---|---|---|

| Sample Preparation | Homogenization | Representative sampling, particle size reduction |

| Extraction | Solvent | Acetonitrile (typically) |

| Extraction | Additives | Salts for partitioning (MgSO₄, NaCl) |

| Clean-up | Sorbents | PSA and C18 combination [2] |

| Clean-up | Alternative | Freezing-out clean-up for complex matrices [4] |

| Analysis | Techniques | LC-MS/MS and/or GC-MS |

The combination of PSA and C18 sorbents has demonstrated the best recovery results in the clean-up step for complex matrices like almonds [2]. For particularly challenging matrices, a freezing-out clean-up can be implemented to remove additional interferents [4].

The following workflow diagram illustrates the complete analytical process for this compound determination:

Figure 1: Analytical Workflow for this compound Determination

Instrumental Analysis Conditions

3.2.1. Comprehensive Two-Dimensional Liquid Chromatography (LC × LC-MS/MS)

For complex matrices like corn-based products, comprehensive two-dimensional liquid chromatography coupled with tandem mass spectrometry provides superior separation and sensitivity:

- Separation System: Comprehensive two-dimensional liquid chromatography (LC × LC)

- Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM)

- Scope: Multi-class analysis of 112 pesticides including this compound [3]

This advanced setup successfully addressed the challenge of analyzing over a hundred pesticides in complex corn matrices, with only three pesticides detected below the LOQ and MRL in actual samples [3].

3.2.2. LC-MS/MS and GC-MS Complementary Analysis

For comprehensive coverage of pesticides including this compound, complementary use of LC-MS/MS and GC-MS is recommended:

Table 3: Instrumental Analysis Parameters

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Linear Range | R² ≥ 0.99 [2] | R² ≥ 0.99 [2] |

| LOD Range | 0.28-3.00 μg/kg [2] | Instrument dependent |

| LOQ Range | 0.92-9.98 μg/kg [2] | Instrument dependent |

| Matrix Effects | Minimal [2] | Strong [2] |

| Recovery | 70.03-119.82% [2] | Method dependent |

The significant difference in matrix effects between techniques underscores the importance of technique selection based on the specific matrix and available instrumentation.

Method Application to Real Samples

Validated methods have been successfully applied to the analysis of this compound residues in various commodities:

- Hops: Methods validated at LOQ of 0.01 mg/kg support the import tolerance of 30 mg/kg [1]

- Corn products: Three pesticides were detected at trace levels below LOQ and MRL using the comprehensive LC × LC-MS/MS method [3]

- Almonds: In a comprehensive study of 90 almond samples, no pesticides were detected at levels equal to or higher than LODs, demonstrating the method's applicability to nut matrices [2]

During beer production studies, this compound residues were not detected in the final beer product, though processing factors indicated transformation to TBPE and 4-OHQ during processing [1].

Troubleshooting and Quality Control

Addressing Analytical Challenges

- Matrix Effects: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for strong matrix effects, particularly in GC-MS analysis [2]

- Extraction Efficiency: Ensure complete extraction efficiency validation, as this was identified as a potential uncertainty in some validations [1]

- Transformation Products: Include TBPE and 4-OHQ in the analytical scope, especially for processed commodities where this compound degradation occurs [1]

Quality Control Protocols

- Implement system suitability tests before each analytical batch

- Include procedural blanks, replicates, and spikes at multiple concentrations (e.g., 50, 500, and 1000 μg/kg) to verify recovery and precision [3]

- Participate in proficiency testing schemes when available

- Conduct regular calibration verifications with quality control samples

Conclusion

The analytical method validation for this compound requires careful attention to matrix-specific effects, comprehensive coverage of relevant metabolites, and rigorous demonstration of method performance against regulatory criteria. The protocols outlined herein provide a robust framework for developing, validating, and implementing reliable analytical methods for this compound determination in various food commodities.

The QuEChERS-based approach, complemented by advanced detection techniques like LC × LC-MS/MS, delivers the necessary sensitivity, accuracy, and precision to support MRL compliance verification and consumer safety assessments.

References

- 1. Setting of an import tolerance for this compound in hops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of pesticide residues in almonds by LC-MS/ ... [sciencedirect.com]

- 3. Development and validation of a multi-class analysis ... [sciencedirect.com]

- 4. Optimization and validation of a QuEChERS-based method ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for GC-MS Analysis of Fenazaquin in Environmental Samples

Introduction

Fenazaquin is an important pesticide used in agricultural systems for controlling mite infestations in various crops. As environmental monitoring of pesticide residues becomes increasingly important for ecological and public health protection, reliable analytical methods for determining this compound at ultratrace levels in complex matrices are essential for researchers and regulatory agencies. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for such determinations due to its high sensitivity, selectivity, and ability to provide confirmatory analysis. These application notes detail optimized protocols for this compound determination in environmental samples, focusing on water matrices (including lake, irrigation canal, well, and wastewater) and tomato samples, based on current literature and methodological advancements.

The methodology described herein incorporates green chemistry principles by minimizing organic solvent consumption through miniaturized extraction techniques, aligning with current trends in environmentally responsible analytical chemistry. Sample preparation combines the QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) approach for sample cleaning with switchable solvent liquid phase microextraction (SS-LPME) for preconcentration, enabling significant enhancement of detection power compared to direct GC-MS analysis [1]. This combination addresses the challenge of determining low pesticide concentrations in complex environmental and food matrices while reducing the environmental impact of the analytical process itself.

Principle of the Method

Analytical Approach

The determination of this compound at ultratrace levels requires sophisticated sample preparation to isolate the analyte from complex matrices and concentrate it to detectable levels. The method employs a two-step sample preparation process beginning with QuEChERS as an effective sample cleaning procedure, followed by SS-LPME as a preconcentration technique. This combined approach significantly enhances the detection capability of GC-MS instrumentation, with approximately 800-fold improvement in detection power compared to direct GC-MS determination of this compound [1].

The mechanism of SS-LPME relies on the use of solvents that can switch between hydrophilic and hydrophobic forms in response to changes in solution chemistry, particularly pH adjustment. This property allows efficient extraction and concentration of the target analyte from aqueous samples. When the solvent is in its hydrophobic form, it can extract this compound from the aqueous sample; after phase separation and volume reduction, the concentrated analyte can be introduced to the GC-MS system. The chromatographic separation is achieved through optimized temperature programming and stationary phase selection, while mass spectrometric detection provides the necessary sensitivity and specificity through selected ion monitoring (SIM) mode.

Method Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound determination in water and tomato matrices:

Figure 1: Analytical workflow for GC-MS determination of this compound in environmental samples

Equipment and Reagents

Instrumentation

- Gas Chromatograph-Mass Spectrometer (GC-MS) system with electron ionization (EI) source and capability for selected ion monitoring (SIM)

- GC capillary column: Medium-polarity stationary phase (e.g., 5% phenyl, 95% dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 μm film thickness

- Analytical balance with precision of ±0.1 mg

- pH meter with combination electrode

- Vortex mixer with variable speed control

- Centrifuge capable of achieving at least 4000 rpm

- Micropipettes covering volumes from 10 μL to 5 mL

- Ultrasonic bath for sample degassing and extraction enhancement

Chemicals and Standards

- This compound analytical standard (purity ≥98%)

- Switchable solvent (appropriate tertiary amine solvent)

- HPLC-grade acetonitrile

- Sodium hydroxide (1.0 M solution)

- Anhydrous magnesium sulfate (MgSO₄)

- Sodium chloride (NaCl)

- Buffer salts for QuEChERS extraction (e.g., citrate buffers)

- Ultrapure water (18.2 MΩ·cm resistivity)

Sample Preparation Protocols

Water Sample Preparation

Water samples including lake, irrigation canal, well, and wastewater should be collected in clean amber glass containers and stored at 4°C until analysis. The sample preparation procedure involves:

- Filtration: Filter water samples through 0.45 μm membrane filters to remove particulate matter.

- pH Adjustment: Adjust sample pH to optimal value for SS-LPME extraction (typically alkaline conditions).

- SS-LPME Extraction:

- Transfer 10-15 mL of filtered water sample to a conical centrifuge tube

- Add 0.50 mL of switchable solvent and 1.5 mL of 1.0 M sodium hydroxide solution

- Vortex the mixture vigorously for 15 seconds to facilitate extraction

- Centrifuge at 4000 rpm for 3 minutes to achieve phase separation

- Carefully collect the organic phase for GC-MS analysis [1]

Tomato Sample Preparation

For fresh tomato samples, a more extensive sample preparation incorporating QuEChERS is necessary:

- Homogenization: Thoroughly homogenize representative tomato samples using a food processor or blender.

- QuEChERS Extraction:

- Weigh 15.0 g of homogenized tomato sample into a 50 mL centrifuge tube

- Add 15 mL acetonitrile and vortex for 1 minute

- Add salt mixture (6 g MgSO₄ + 1.5 g NaCl) and shake vigorously for 1 minute

- Centrifuge at 4000 rpm for 5 minutes

- Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA, C18), shake for 30 seconds, and centrifuge

- SS-LPME Preconcentration: Use the cleaned extract as the aqueous phase for SS-LPME as described in section 4.1 [1]

GC-MS Analysis Conditions

Instrument Parameters

Table 1: Optimized GC-MS conditions for this compound determination

| Parameter | Specification |

|---|---|

| Injector | Split/splitless mode |

| Injection temperature | 250°C |

| Injection volume | 1-2 μL |

| Carrier gas | Helium, constant flow 1.0 mL/min |

| GC temperature program | Initial 60°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min |

| Transfer line temperature | 280°C |

| Ion source temperature | 230°C |

| Ionization mode | Electron impact (EI) at 70 eV |

| Solvent delay | 5 minutes |

| Data acquisition | Selected ion monitoring (SIM) mode |

Mass Spectrometric Detection

For this compound detection in SIM mode, the characteristic ions should be monitored with careful attention to retention time matching and ion abundance ratios. The quantification ion provides the primary signal for measurement, while qualification ions serve as confirmatory signals. The optimal detector parameters should be established during method development and verified regularly during analysis.

Table 2: Characteristic ions for this compound detection by GC-MS

| Function | m/z Value | Relative Abundance |

|---|---|---|

| Quantification ion | 160 | Base peak (100%) |

| Qualification ion 1 | 145 | >50% |

| Qualification ion 2 | 117 | >30% |

Method Validation Data

Performance Characteristics

The optimized method has been rigorously validated for the determination of this compound in various matrices. Key performance characteristics demonstrate the method's suitability for ultratrace analysis.

Table 3: Method validation parameters for this compound determination

| Parameter | Water Samples | Tomato Samples |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/g |

| Limit of Quantification (LOQ) | 0.18 ng/mL | 0.25 ng/g |

| Linear range | 0.18-500 ng/mL | 0.25-500 ng/g |

| Correlation coefficient (R²) | >0.998 | >0.995 |

| Repeatability (RSD%, n=6) | <6% | <8% |

| Enhancement factor | 800-fold | 750-fold |

| Recovery at 10 ng/mL | 95-102% | 85-95% |

Application to Real Samples

The method has been successfully applied to various environmental samples, demonstrating its practical utility:

- Lake water: this compound detected at concentrations below 1 ng/mL in agricultural areas

- Irrigation canal water: Detectable residues during growing season

- Well water: Typically non-detectable, confirming limited groundwater leaching

- Wastewater: Highest concentrations observed in agricultural processing facilities